3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride
Overview
Description
3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride is a synthetic organic compound that features a unique azetidine ring structure substituted with a benzyloxyethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced through an alkylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the benzyloxyethyl group, potentially leading to the formation of simpler amines or alcohols.
Substitution: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzyloxyacetic acid or benzaldehyde derivatives.
Reduction: Benzyl alcohol or azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
3-Fluoroazetidine: Lacks the benzyloxyethyl group, making it less complex and potentially less versatile in applications.
2-(Benzyloxy)ethylamine: Lacks the azetidine ring and fluorine atom, which may result in different chemical properties and reactivity.
Fluoroethylbenzene: Lacks the azetidine ring, making it structurally simpler but less suitable for certain applications.
Uniqueness: 3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride is unique due to its combination of an azetidine ring, a benzyloxyethyl group, and a fluorine atom. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-fluoro-3-(2-phenylmethoxyethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12(9-14-10-12)6-7-15-8-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQXEZAUDLLTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCOCC2=CC=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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